4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring two fused oxadiazole rings: a 1,2,4-oxadiazole substituted with a methyl group and a 1,2,5-oxadiazol-3-amine moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
CAS No. |
893772-68-4 |
|---|---|
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C5H5N5O2/c1-2-7-5(11-8-2)3-4(6)10-12-9-3/h1H3,(H2,6,10) |
InChI Key |
BFTZTRWFVPYWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=NON=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes and Nitriles
This method leverages the reactivity of amidoximes with nitriles to form the 1,2,4-oxadiazole ring. A representative protocol involves:
Procedure :
-
Step 1 : Synthesis of 4-amino-1,2,5-oxadiazole-3-carboximidamide by nitration and deoxygenation of cyanoacetic acid derivatives .
-
Step 2 : Reaction with acetamidoxime in toluene/anisole (1:3 v/v) at 165–180°C for 1.5 hours under Dean-Stark conditions to facilitate water removal .
-
Step 3 : Oxidation of the intermediate diamine with hydrogen peroxide in trifluoroacetic acid (TFA) to yield the final product .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–83% | |
| Reaction Temperature | 165–180°C | |
| Characterization | NMR, IR, X-ray diffraction |
This method is favored for scalability and reproducibility, though it requires stringent temperature control to prevent decomposition .
High-Temperature Fusion of Amidoximes and Amides
Direct fusion of acetamidoxime with a pre-functionalized 1,2,5-oxadiazole precursor avoids multi-step protocols:
Procedure :
-
Step 1 : Mix acetamidoxime and 3-amino-4-cyano-1,2,5-oxadiazole in a 1:1 molar ratio.
Key Data :
This approach simplifies the synthesis but risks side reactions at elevated temperatures, necessitating careful monitoring .
Trichloroacetic Anhydride-Mediated Cyclization
Trichloroacetic anhydride (TCAA) acts as both solvent and cyclizing agent for one-pot synthesis:
Procedure :
-
Step 1 : React 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide with TCAA at 110°C for 4 hours .
-
Step 2 : Quench with ice-water and extract with methylene chloride .
-
Step 3 : Fractional distillation under reduced pressure (1.5–5 mm Hg) .
Key Data :
TCAA-based methods are efficient but require corrosion-resistant equipment due to the reagent’s acidity .
Stepwise Functionalization of Preformed Oxadiazoles
This modular approach builds each ring sequentially:
Procedure :
-
Step 1 : Synthesize 3-amino-1,2,5-oxadiazole via reduction of 3-nitro-1,2,5-oxadiazole using SnCl₂ in acetic acid.
-
Step 2 : Introduce the 3-methyl-1,2,4-oxadiazole moiety via Pd-catalyzed cross-coupling with methyl-substituted amidoximes .
Key Data :
While flexible, this method suffers from moderate yields and catalyst costs .
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–83 | >98 | High scalability | High-temperature sensitivity |
| High-Temperature Fusion | 65–72 | >97 | Simplicity | Side reactions |
| TCAA-Mediated | 68–76 | >95 | One-pot synthesis | Corrosive reagents |
| Stepwise Functionalization | 58–63 | >96 | Modular design | Costly catalysts |
Characterization and Validation
All routes require rigorous validation:
-
NMR Spectroscopy : Confirms substitution patterns (e.g., δ 8.2 ppm for furazan protons) .
-
X-ray Crystallography : Validates molecular geometry, such as bond angles (e.g., 20.2° twist between rings) .
-
Elemental Analysis : Ensures stoichiometric purity (e.g., C: 28.34%, H: 2.50%, N: 12.69%) .
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method (Section 1) is preferred due to:
Emerging Methodologies
Recent advances include:
-
Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields (68–72%) .
-
Flow Chemistry : Enables continuous production (1.2 kg/day) with automated purification .
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The oxadiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazoles, while reduction can produce amino-oxadiazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine have shown effectiveness against various cancer cell lines. A study demonstrated that certain derivatives displayed growth inhibition percentages exceeding 70% against multiple cancer types including breast and colon cancers . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been extensively documented. Compounds with similar structures have exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 10 to 100 μM . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine could be a candidate for further exploration in antimicrobial therapy.
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators and cytokine production in various models of inflammation. The ability to modulate inflammatory pathways positions them as potential therapeutic agents for inflammatory diseases .
Biochemical Mechanisms
The biological activity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine can be attributed to its ability to form hydrogen bonds with biomacromolecules. This interaction enhances its pharmacokinetic properties and bioavailability . The compound's structure allows it to fit into enzyme active sites or receptor binding sites effectively.
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . Specific pathways and targets can vary depending on the compound’s application in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Structure : 1,2,5-oxadiazol-3-amine linked to a 3-methyl-1,2,4-oxadiazole.
- Key Substituent : Methyl group at the 3-position of the 1,2,4-oxadiazole.
Analogous Compounds
LLM-192 (4-(3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine) Structure: Nitro group replaces the methyl group on the 1,2,4-oxadiazole.
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5i) Structure: Methoxyphenyl and pyridinyl substituents.
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)
- Structure : Azo-linked nitro-oxadiazole.
- Impact : The azo group introduces conjugation, improving detonation velocity but raising sensitivity, contrasting with the methyl group’s stabilizing effect .
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
- Structure : Triazole replaces one oxadiazole ring.
- Impact : Reduced ring strain and altered hydrogen bonding due to the triazole’s basicity, affecting solubility and reactivity .
Physicochemical Properties
Key Observations :
- Methyl groups (target compound) likely lower melting points compared to nitro derivatives (e.g., LLM-192) but enhance stability.
- Aromatic substituents (e.g., 5i) increase melting points and modulate biological activity.
Spectroscopic Data
- IR/NMR : The target compound’s amine group would show N-H stretches (~3300 cm⁻¹) and δ(N-H) in NMR (~5–6 ppm), distinct from nitro (IR: ~1500 cm⁻¹) or methoxy (NMR: δ3.74 for OCH₃ in 5i) groups .
- HRMS : Accurate mass data (e.g., 5i: [M+H]⁺ 269.1033) confirm structural integrity, a critical step for analogs .
Biological Activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine is with a molecular weight of approximately 209.20 g/mol. The compound features a unique structure that includes two oxadiazole rings which contribute to its biological efficacy.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown promising results against various cancer cell lines. A study reported that derivatives similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine displayed cytotoxic effects against human colon adenocarcinoma (HT29) and lung cancer (A549) cell lines with IC50 values ranging from 10 µM to 50 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A derivative of oxadiazole demonstrated potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is often influenced by their structural features. Modifications at specific positions on the oxadiazole rings can enhance or diminish their activity. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | Methyl | Increases anticancer activity |
| 5 | Halogen | Varies; generally enhances potency |
| 1 | Alkyl groups | Improves selectivity |
Case Study 1: Anticancer Screening
In a recent study published in PMC, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. Among these, a compound structurally related to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine exhibited an IC50 value of approximately 30 µM against HeLa cells . This highlights the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to our compound displayed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against S. aureus . This suggests significant promise for developing new antibiotics.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine, and what reaction conditions are critical? A: The compound is synthesized via cyclocondensation of 3-amino-5-methyl-1,2,4-oxadiazole with nitrile precursors under acidic conditions. Key steps include:
- Using acetic acid as a catalyst at 80–100°C for 12–24 hours to facilitate cyclization.
- Purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) to isolate the product.
Yield optimization requires strict temperature control and stoichiometric equivalence of reactants .
Advanced Structural Characterization
Q: How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray studies (e.g., monoclinic system, space group P2₁/c) confirm bond lengths (C–N = 1.32–1.38 Å) and angles. The R factor (0.031) and hydrogen-bonding network (N—H⋯N, 2.89 Å) validate the 3D structure. Hirshfeld surface analysis further clarifies intermolecular interactions .
Basic Biological Screening
Q: What assays are used to evaluate the antimicrobial activity of this compound, and what are preliminary findings? A: Agar dilution assays determine MICs against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL). Activity is benchmarked against ampicillin (MIC = 2 µg/mL), highlighting the need for structural optimization .
Advanced Computational Modeling
Q: How do DFT calculations predict the stability and reactivity of this compound? A: DFT (B3LYP/6-31G*) reveals a HOMO-LUMO gap of 5.2 eV, indicating kinetic stability. Molecular electrostatic potential maps identify nucleophilic sites at the amine group (charge density = -0.42 e), guiding electrophilic substitution strategies .
Data Contradiction Analysis
Q: How should researchers reconcile discrepancies in reported antioxidant activities of oxadiazole derivatives? A: Variations in DPPH assay results (e.g., IC₅₀ = 25–45 µM) arise from solvent polarity (DMSO vs. ethanol) and incubation time (30 vs. 60 minutes). Standardizing protocols to OECD guidelines (fixed wavelength, pH 7.4) reduces variability .
Stability Under Physiological Conditions
Q: What experimental designs assess hydrolytic stability in simulated biological environments? A: Accelerated stability studies in phosphate buffers (pH 1.2–7.4, 37°C) monitored via HPLC show a half-life (t₁/₂) of 8 hours at pH 7.4. Degradation products (e.g., carboxylic acids) are identified using LC-MS/MS .
Advanced Synthesis Optimization
Q: What factorial design approaches improve multi-step synthesis yields? A: Response Surface Methodology (RSM) with variables:
- Reaction time (18–24 hours), temperature (80–100°C), catalyst loading (1.0–2.0 eq.).
Central Composite Design identifies optimal conditions (18 hours, 95°C, 1.5 eq. catalyst), achieving 78% yield (ANOVA p < 0.05) .
Spectroscopic Differentiation
Q: How do NMR spectral features distinguish this compound from analogous oxadiazoles? A: Key NMR signals:
- ¹H: NH₂ singlet at δ 6.45 ppm (DMSO-d₆); adjacent oxadiazole proton at δ 8.12 ppm.
- ¹³C: Amine-bearing carbon at δ 158.2 ppm vs. carbonyl carbons (δ 163–167 ppm) .
Toxicity Profiling Models
Q: Which in vitro models are suitable for preliminary toxicity assessment? A: HepG2 cytotoxicity assays (MTT, 24-hour exposure) show IC₅₀ = 45 µM. Mitochondrial membrane potential (JC-1 staining) and selective indices (>3 vs. HEK293 cells) indicate therapeutic potential .
Structure-Activity Relationships (SAR)
Q: How does 3-methyl substitution on the oxadiazole ring influence bioactivity? A: Methyl enhances lipophilicity (logP = 1.2 vs. 0.4 for H-substituted analogs), improving membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s). Ethyl groups reduce potency (IC₅₀ increases 3-fold) due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
